9H-xanthene-9-carboxamide

Übersicht

Beschreibung

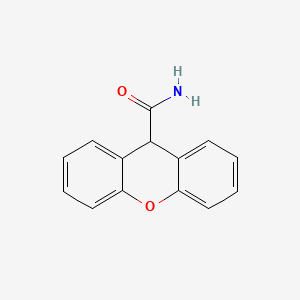

9H-Xanthene-9-carboxamide is a heterocyclic compound featuring a xanthene core (a fused tricyclic structure of two benzene rings and an oxygen-containing heterocycle) with a carboxamide group at the 9-position. Its molecular formula is C₁₄H₁₁NO₂ (MW: 225.25 g/mol, CAS: 5813-90-1). The carboxamide group (-CONH₂) confers reactivity and versatility, making it a precursor for synthesizing amines and bioactive derivatives. Key applications include its use in catalytic reductions to generate intermediates for pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9H-xanthene-9-carboxamide typically involves the reaction of xanthene derivatives with carboxylic acid derivatives. One common method is the reaction of 9H-xanthene-9-carboxylic acid with amines under dehydrating conditions to form the carboxamide. This reaction can be catalyzed by agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to improve yield and reaction efficiency.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced amide derivatives.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed:

Oxidation: Oxidized xanthene derivatives

Reduction: Reduced amide derivatives

Substitution: Substituted xanthene derivatives with different functional groups

Wissenschaftliche Forschungsanwendungen

9H-Xanthene-9-carboxamide is a chemical scaffold with applications in scientific research due to its diverse biological activities and unique structural properties . The compound is a synthetic derivative of xanthone, many of which have demonstrated significance in medicinal chemistry . The core structure is sometimes linked to other moieties, such as bifuran, to give the compound unique chemical properties.

Potential Applications

9H-Xanthene-9-carboxamide and its derivatives have applications across chemistry, biology, medicine, and industry.

Scientific Research: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.

Biological Activity: It is investigated for potential biological activities, including antimicrobial and anticancer properties.

Therapeutic Applications: It is explored for potential therapeutic uses, especially in drug development. Compounds in this class can act as positive allosteric modulators of metabotropic glutamate receptors, which are implicated in various neurological disorders, potentially offering new treatments for conditions such as schizophrenia and depression.

Industrial Uses: It is utilized in developing advanced materials like polymers and dyes.

9H-Xanthene-9-carboxamide’s biological activity involves interactions with specific molecular targets. The bifuran moiety can engage in π-π stacking interactions, while the xanthene core may participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to biological effects. The compound may also induce reactive oxygen species (ROS) generation, leading to oxidative stress and subsequent cellular damage, and may interact with DNA, potentially leading to alkylation and strand breaks, which are critical for its anticancer properties.

Antimicrobial Properties

Research indicates that 9H-Xanthene-9-carboxamide exhibits antimicrobial activity against various bacterial strains, particularly gram-positive bacteria, with minimum inhibitory concentration (MIC) values suggesting potent antibacterial properties.

Anticancer Activity

The compound has been investigated as a potential anticancer agent. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines. The cytotoxicity is attributed to its ability to induce apoptosis in cancer cells through oxidative stress pathways and DNA damage mechanisms.

Neurological disorders

Studies indicate that compounds of this class can act as positive allosteric modulators of metabotropic glutamate receptors, which are implicated in various neurological disorders. These modulators enhance receptor activity, potentially offering new avenues for treating conditions such as schizophrenia and depression.

Wirkmechanismus

The mechanism of action of 9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. One key pathway is the modulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular response to oxidative stress. By enhancing Nrf2 translocation, this compound and its derivatives can counteract oxidative stress and inflammation in cells .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Physicochemical Properties

The carboxamide nitrogen in 9H-xanthene-9-carboxamide can be substituted with diverse groups, leading to derivatives with distinct properties. Below is a comparative analysis:

Notes:

- logP : Reflects lipophilicity; higher values indicate greater lipid solubility.

- Polar Surface Area (PSA) : Influences membrane permeability and bioavailability.

Pharmacological Potential

- Amine Precursors : Reduced products like (9H-xanthen-9-yl)methanamine are intermediates in bioactive compound synthesis.

- Structural Diversity : Substituted derivatives (e.g., N-(1-ethylpiperidin-4-yl)- ) are explored for central nervous system (CNS) targeting due to balanced logP and PSA.

Key Research Findings

- Efficiency in Reductions : this compound outperforms aliphatic amides (e.g., acetamide) in transition metal-free reductions, achieving higher yields under milder conditions.

- Selectivity : Derivatives show improved selectivity for Ca²⁺ over Mg²⁺ and Zn²⁺ compared to earlier fluorophores like quin2.

- Thermodynamic Stability: The xanthene core enhances photostability compared to non-cyclic analogs (e.g., stilbene derivatives).

Biologische Aktivität

9H-xanthene-9-carboxamide and its derivatives are gaining attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is a member of the xanthene family, which are tricyclic compounds known for their unique chemical properties. The compound's structure allows for various substitutions that can significantly influence its biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, contributing to its anticancer effects. For instance, certain derivatives have shown the ability to modulate the activity of enzymes related to tumor growth.

- Antimicrobial Activity : Research indicates that xanthene derivatives can inhibit bacterial efflux pumps, reducing antibiotic resistance. For example, some derivatives demonstrated significant reductions in biofilm formation and quorum sensing in bacteria .

- Neuroprotective Effects : Certain analogs have been identified as positive allosteric modulators of mGlu1 receptors, which are implicated in various neurological disorders. These compounds showed promise in improving motor performance in animal models .

Structure-Activity Relationships (SAR)

The effectiveness of this compound and its derivatives is highly dependent on their structural modifications. A study on various xanthene analogs highlighted the importance of specific functional groups in enhancing biological activity:

| Compound | Modification | Biological Activity |

|---|---|---|

| XAA | Acetic acid side chain variations | Antitumor activity |

| 3b | Sulfonamide substitution | QS inhibition and reduced biofilm formation |

| RO0711401 | Trifluoromethyl group | mGlu1 receptor modulation |

These modifications can enhance pharmacokinetic properties and selectivity towards biological targets.

Case Studies

- Antimicrobial Properties : A series of xanthene derivatives were tested against multidrug-resistant bacterial strains. Compounds with sulfonamide groups exhibited significant antimicrobial activity with minimal inhibitory concentrations (MIC) as low as 16 µg/mL against specific strains .

- Antitumor Activity : In vivo studies involving colon cancer models demonstrated that certain xanthene derivatives induced necrosis in tumors. Notably, the S-(+) enantiomer of a modified xanthene showed enhanced potency compared to its R-(-) counterpart, indicating the importance of stereochemistry in therapeutic efficacy .

- Neuroprotective Effects : RO0711401 was evaluated for its effects on motor performance in rat models of absence epilepsy. The compound not only improved motor function but also reduced seizure frequency, showcasing its potential for treating neurological disorders .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 9H-xanthene-9-carboxamide derivatives?

- Methodological Answer :

- Catalytic Reduction : Transition metal-free reduction using HBPin (2.0 mmol) and a potassium-based catalyst (2 mol%) in dry toluene at reflux yields amine derivatives like (9H-xanthen-9-yl)methanamine hydrochloride. Reaction optimization includes controlling moisture and oxygen levels .

- Esterification : Methyl ester derivatives (e.g., methyl 9H-xanthene-9-carboxylate) are synthesized via esterification, with structural confirmation via single-crystal X-ray diffraction (123 K, ) .

Q. What safety protocols are critical when handling this compound derivatives?

- Methodological Answer :

- Hazard Mitigation : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (GHS Category: H315, H319). Prevent dust formation via local exhaust ventilation. Acute oral toxicity (H302) necessitates immediate medical consultation upon exposure .

- Storage : Store in dry, sealed containers away from incompatible substances (e.g., oxidizing agents) .

Q. Which analytical techniques are most effective for structural characterization?

- Methodological Answer :

- X-ray Crystallography : SHELX software refines crystal structures (e.g., C–C bond precision ). Data collection at 123 K minimizes thermal motion artifacts .

- Spectroscopy : NMR (for functional group analysis) and mass spectrometry (e.g., ) validate purity and molecular formula .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

- Methodological Answer :

- Triangulation : Cross-validate results using multiple techniques (e.g., IR, HPLC) to identify systematic errors (e.g., solvent residue in NMR).

- Computational Validation : Density Functional Theory (DFT) simulations predict vibrational spectra or torsional angles, reconciling discrepancies between experimental data .

Q. What strategies improve catalytic efficiency in amine derivative synthesis?

- Methodological Answer :

- Catalyst Design : Use abnormal N-heterocyclic carbene (NHC) catalysts for enhanced stereoselectivity.

- Solvent Optimization : Anhydrous toluene minimizes side reactions. Reaction monitoring via TLC ensures completion within 12–24 hours .

Q. How can conformational analysis elucidate the xanthene ring’s non-planarity?

- Methodological Answer :

- Puckering Coordinates : Apply Cremer-Pople parameters to quantify ring distortion. For example, amplitude () and phase () angles model out-of-plane displacements (e.g., ) .

- Software Tools : Use Gaussian or ORCA for molecular dynamics simulations to predict stable conformers under varying temperatures .

Eigenschaften

IUPAC Name |

9H-xanthene-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c15-14(16)13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)13/h1-8,13H,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDLKOCAEPRSPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352392 | |

| Record name | 9H-xanthene-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671463 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5813-90-1 | |

| Record name | 9H-Xanthene-9-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5813-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-xanthene-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5813-90-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.